molecular formula C10H11N5O B1518301 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide CAS No. 1154731-75-5

2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide

Cat. No. B1518301
CAS RN: 1154731-75-5
M. Wt: 217.23 g/mol
InChI Key: IJQAWZIXCJPWOE-UHFFFAOYSA-N
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Description

The compound “2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are significant heterocycles that exhibit broad biological activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives was established by NMR and MS analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied in various researches . For instance, a new 3D coordination polymer was synthesized and characterized, and the redox properties of this framework were elucidated by solid-state electrochemical and spectroelectrochemical data .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives have been analyzed in several studies . For instance, the compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .

Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including structures related to 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide, revealed significant anticancer activity against various cancer cell lines. The structural framework was found to possess considerable anticancer potential, underscoring the importance of heterocyclic compounds in antitumor research (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition for Alzheimer's Treatment

Another research avenue for compounds structurally similar to this compound is in the development of treatments for neurodegenerative diseases like Alzheimer's. Derivatives of this compound were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes involved in Alzheimer's pathology. Some derivatives displayed moderate to good activities, indicating their potential as therapeutic agents (Riaz et al., 2020).

Radiosynthesis for Metabolism Studies

The compound's relevance extends to the field of agricultural chemistry, where similar acetamide derivatives are used in the radiosynthesis of herbicides and their metabolites. These studies are critical for understanding the environmental fate and metabolic pathways of herbicides, contributing to safer and more effective pest management strategies (Latli & Casida, 1995).

Chemoselective Acetylation in Drug Synthesis

In pharmaceutical manufacturing, chemoselective acetylation using compounds like this compound plays a crucial role. Such reactions are pivotal for the synthesis of intermediates in the production of antimalarial drugs, demonstrating the compound's versatility in medicinal chemistry applications (Magadum & Yadav, 2018).

Antimicrobial Activity and Quantum Calculations

Further studies on novel sulphonamide derivatives structurally related to this compound have unveiled promising antimicrobial activities. These findings, supported by quantum calculations, highlight the compound's potential in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Fahim & Ismael, 2019).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole nucleus are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Result of Action

1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for the study of 1,2,4-triazole derivatives, including “2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide”, involve the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-amino-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-5-10(16)14-8-3-1-2-4-9(8)15-7-12-6-13-15/h1-4,6-7H,5,11H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQAWZIXCJPWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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